![molecular formula C18H15N5 B12902453 1-phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine CAS No. 87594-93-2](/img/structure/B12902453.png)
1-phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyrazine family. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1-phenyl-3-(m-tolyl)-1H-pyrazole-5-carboxylic acid with hydrazine hydrate in the presence of a dehydrating agent such as phosphorus oxychloride can yield the desired compound. The reaction is typically carried out under reflux conditions for several hours to ensure complete cyclization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process .
Analyse Chemischer Reaktionen
1-phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the pyrazolo[3,4-b]pyrazine ring. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Wissenschaftliche Forschungsanwendungen
1-phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound is being investigated for its potential therapeutic applications.
Industry: In the industrial sector, the compound is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
1-phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine can be compared with other similar compounds in the pyrazolo[3,4-b]pyrazine family. Some similar compounds include:
1-phenyl-1H-pyrazolo[3,4-b]pyrazine: This compound shares a similar core structure but lacks the m-tolyl substituent.
1-phenyl-3-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazine: This compound has an additional m-tolyl group, which can influence its reactivity and interactions with molecular targets.
1-phenyl-5-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyrazine:
The uniqueness of this compound lies in its specific substituents and their influence on its chemical and biological properties. These differences can make it more suitable for certain applications compared to its analogs.
Eigenschaften
CAS-Nummer |
87594-93-2 |
|---|---|
Molekularformel |
C18H15N5 |
Molekulargewicht |
301.3 g/mol |
IUPAC-Name |
N-(3-methylphenyl)-1-phenylpyrazolo[3,4-b]pyrazin-5-amine |
InChI |
InChI=1S/C18H15N5/c1-13-6-5-7-14(10-13)21-17-12-19-18-16(22-17)11-20-23(18)15-8-3-2-4-9-15/h2-12H,1H3,(H,21,22) |
InChI-Schlüssel |
ZZJOICNETUKUJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NC2=CN=C3C(=N2)C=NN3C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Chloro-5-methoxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12902377.png)
![4-(4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazol-3-yl)-N,N-dimethylaniline](/img/structure/B12902387.png)
![Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-](/img/structure/B12902394.png)
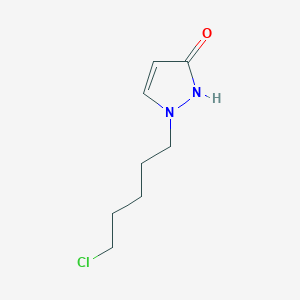
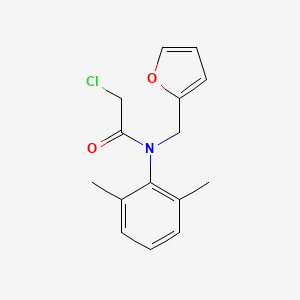

![4-Hydroxy-2,5-dimethyl-4-[(1H-1,2,4-triazol-1-yl)methyl]hexan-3-one](/img/structure/B12902411.png)

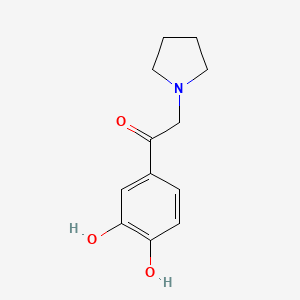
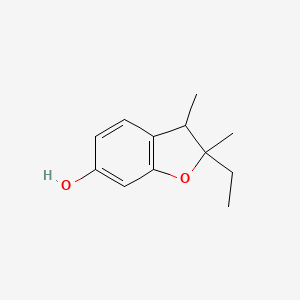
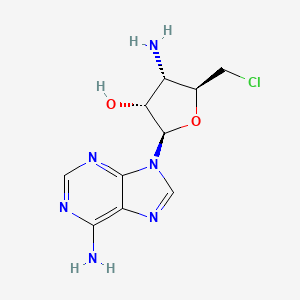
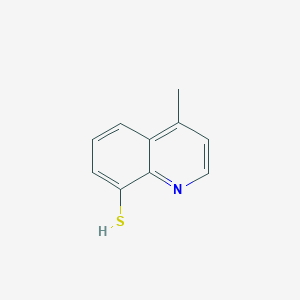
![1,1'-(2,3-Dihydrobenzo[d]oxazole-2,2-diyl)diethanone](/img/structure/B12902437.png)
